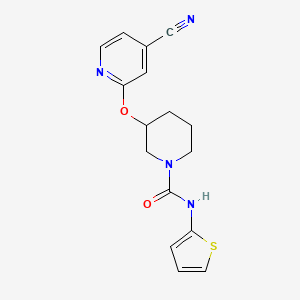![molecular formula C15H18N2O3 B2489016 N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide CAS No. 2094590-48-2](/img/structure/B2489016.png)
N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide is a complex organic compound that features a benzoxazine ring fused with a butyl chain and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of o-aminophenol with chloroacetyl chloride to form a benzoxazine intermediate. This intermediate is then reacted with a butyl chain precursor under controlled conditions to introduce the oxobutyl group. Finally, the prop-2-enamide group is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The benzoxazine ring and the butyl chain can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as a potassium channel opener, leading to cell membrane hyperpolarization and subsequent physiological effects. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine derivatives: These compounds share the benzoxazine ring structure but differ in their substituents and overall molecular architecture.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These are isosteres of the compound and are known for their biological activities, such as pancreatic β-cell KATP channel opening.
Uniqueness
N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-9-5-8-15(19)17-10-11-20-13-7-4-3-6-12(13)17/h2-4,6-7H,1,5,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLGJGJCRPZBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCC(=O)N1CCOC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B2488933.png)
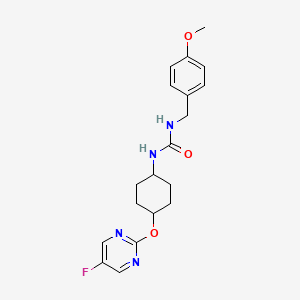
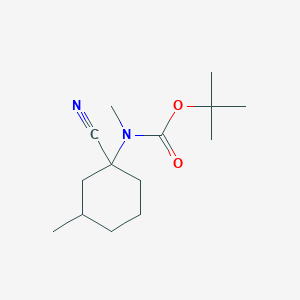
![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)
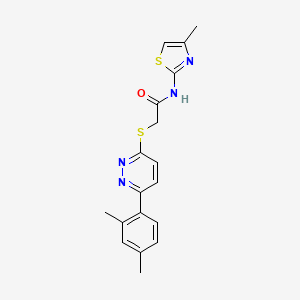
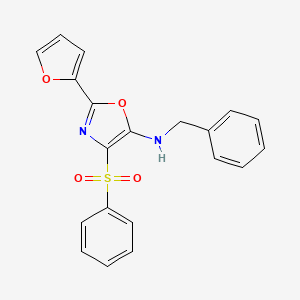
![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)
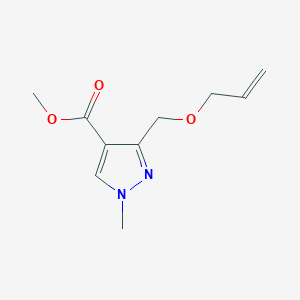
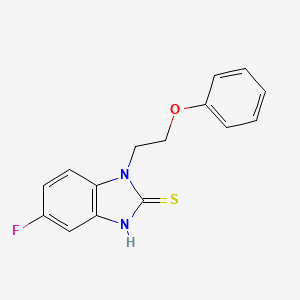
![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)
